![molecular formula C19H19N5O3S B2926643 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034532-56-2](/img/structure/B2926643.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of significant interest in both academic and industrial circles. This compound features a complex structure, combining elements of pyrrolo[2,3-c]pyridine, pyrazole, and benzenesulfonamide. Its multifaceted nature allows for a wide range of applications and makes it a subject of extensive scientific research.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves the construction of the pyrrolo[2,3-c]pyridine core, followed by the addition of the ethyl linker and the benzenesulfonamide group. These steps require specific reagents, such as appropriate precursors and catalysts, and conditions like controlled temperature and pH to ensure high yields and purity.
Industrial Production Methods: : In an industrial setting, large-scale synthesis may employ more robust and efficient methods. This might involve the use of flow chemistry techniques, where the reactants are continuously fed into a reactor, optimizing the reaction conditions for better scalability and reproducibility. The purification steps could include advanced chromatographic techniques to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: : N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : This reaction can introduce additional functional groups or modify the existing structure to enhance its properties.
Reduction: : Opposite to oxidation, reduction can simplify the compound's structure, potentially opening up new applications.
Substitution: : Through nucleophilic or electrophilic substitution reactions, different substituents can be introduced, altering its chemical and physical properties.
Common Reagents and Conditions: : Reactions involving this compound often use specific catalysts, solvents, and temperature controls to optimize the outcomes. For example, strong oxidizing agents or reducing agents might be used under controlled conditions to achieve the desired transformation.
Major Products: : Depending on the type of reaction, the products formed can vary significantly. Oxidation might yield more complex derivatives, while reduction typically results in simpler compounds. Substitution reactions can lead to a wide array of derivatives, each with potentially unique applications.
科学研究应用
This compound is utilized in various fields, including:
Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.
Biology: : Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: : Potential therapeutic applications, including as an inhibitor in certain biological pathways.
Industry: : Used in materials science for the development of novel materials with specific properties.
作用机制
The mechanism by which N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects is linked to its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. By binding to these targets, it can modulate their activity, leading to a range of biological effects. The pathways involved can include signaling cascades, metabolic pathways, or gene expression regulation.
相似化合物的比较
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide stands out due to its unique combination of structural motifs. When compared to similar compounds, such as those with different substituents on the pyrrolo[2,3-c]pyridine or pyrazole rings, this compound might exhibit distinct physical and chemical properties, and biological activities.
List of Similar Compounds
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)phenylacetamide.
2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-(1H-pyrazol-1-yl)phenyl)acetamide.
These similarities and differences highlight the versatility and unique potential of this compound in scientific research and practical applications.
属性
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-22-12-7-15-8-13-23(19(25)18(15)22)14-10-21-28(26,27)17-5-3-16(4-6-17)24-11-2-9-20-24/h2-9,11-13,21H,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVIJBWWGDLPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2926560.png)
![5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2926563.png)
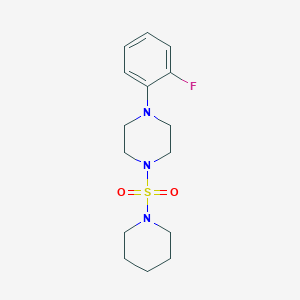

![Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2926567.png)
![Methyl[1-(1-methylcyclopropyl)ethyl]amine](/img/structure/B2926568.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2926569.png)
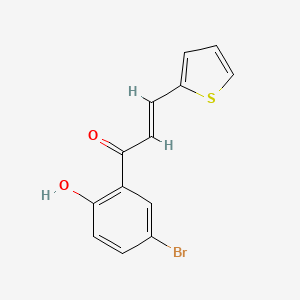
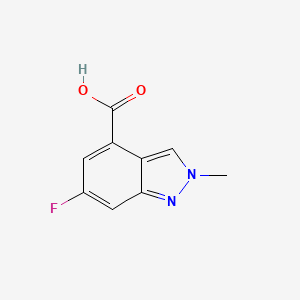
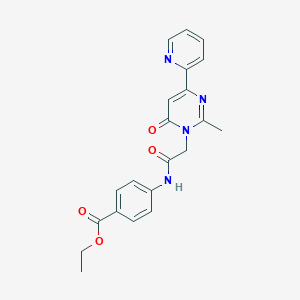
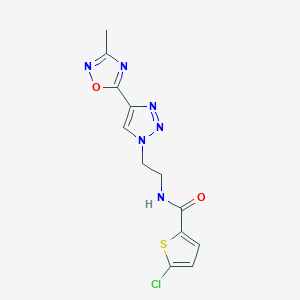
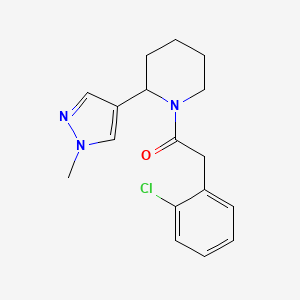

![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2926582.png)
